molecular formula C16H17N3O2 B1516986 N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide CAS No. 1020054-21-0

N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide

Cat. No.: B1516986
CAS No.: 1020054-21-0
M. Wt: 283.32 g/mol
InChI Key: HLHGHKOWUKJIAD-UHFFFAOYSA-N
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Description

N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide is a chemical compound with the CAS Number: 1020054-21-0. It has a linear formula of C16H17N3O2 . This compound is used in biochemical research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H17N3O2/c1-11(20)19(2)15-9-7-14(8-10-15)18-16(21)12-3-5-13(17)6-4-12/h3-10H,17H2,1-2H3,(H,18,21) . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 283.33 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

  • Studies on N-acetyltransferase genotypes have revealed the influence of genetic variations on the pharmacokinetics and tolerability of drugs metabolized by N-acetylation pathways. For instance, the pharmacokinetics and tolerability of para-aminosalicylic acid in patients with drug-resistant pulmonary tuberculosis have been examined in relation to N-acetyltransferase genotypes. This research highlights the significance of understanding genetic factors that affect drug metabolism, potentially improving dosing strategies and reducing adverse effects in patients undergoing treatment for tuberculosis (Sy et al., 2015).

Therapeutic Applications

  • Histone Deacetylase Inhibitors (HDACIs) : The compound's role as a part of the broader category of HDAC inhibitors has been explored for therapeutic applications, particularly in oncology. Research on MS-275, an oral histone deacetylase inhibitor, evaluated its toxicity profile, pharmacologic properties, and biological effects when administered to patients with advanced solid tumors and lymphomas. The study found that MS-275 is well tolerated and exhibits antitumor activity, suggesting its potential utility in treating various malignancies (Gore et al., 2008).

Diagnostic Applications

  • Imaging Agents for Malignant Melanoma : Research involving iodine-123-N-(2-diethylaminoethyl 4-iodobenzamide) in a Phase II clinical trial for imaging primary melanomas and metastases demonstrated the compound's potential as an effective imaging agent. This study underscores the importance of developing specific radiopharmaceuticals for enhancing the accuracy of cancer diagnostics and monitoring treatment responses (Michelot et al., 1993).

Environmental and Public Health

  • Exposure and Metabolism of Environmental Phenols : Investigations into the metabolism and urinary excretion of parabens, which share structural similarities with N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide, have provided insights into human exposure to environmental phenols and their potential endocrine-disrupting effects. Such studies are crucial for assessing human health risks associated with widespread use of synthetic compounds in consumer products (Moos et al., 2016).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-4-aminobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-11(20)19(2)15-9-7-14(8-10-15)18-16(21)12-3-5-13(17)6-4-12/h3-10H,17H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHGHKOWUKJIAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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